molecular formula C9H15NO3 B12523447 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate CAS No. 831197-08-1

2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate

Cat. No.: B12523447
CAS No.: 831197-08-1
M. Wt: 185.22 g/mol
InChI Key: KKNDYNIKAFMZQF-SSDOTTSWSA-N
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Description

2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an acetate group

Properties

CAS No.

831197-08-1

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

[2-[(2R)-2-methylpyrrolidin-1-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C9H15NO3/c1-7-4-3-5-10(7)9(12)6-13-8(2)11/h7H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

KKNDYNIKAFMZQF-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CCCN1C(=O)COC(=O)C

Canonical SMILES

CC1CCCN1C(=O)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the nucleophilic attack of the nitrogen atom on the acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's structure suggests potential as a precursor for synthesizing biologically active molecules. Its pyrrolidine moiety is often associated with pharmacological activity, particularly in the development of central nervous system agents.
    • It may serve as a scaffold for creating new drugs targeting various receptors, including histamine receptors, where similar compounds have shown promise as inverse agonists .
  • Formulation of Controlled Release Systems :
    • Research indicates that derivatives of 2-methylpyrrolidine can be used in controlled drug delivery systems. The acetate group enhances solubility and bioavailability, making it suitable for oral formulations that require sustained release profiles .

Case Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing derivatives of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate demonstrated its effectiveness in enhancing the pharmacokinetic properties of certain drugs. The study highlighted how modifications to the acetate group could lead to improved absorption rates and longer half-lives in vivo.

Case Study 2: Interaction with Histamine Receptors

Another significant investigation explored the compound's ability to interact with histamine H3 receptors. It was found that modifications to the pyrrolidine structure could yield compounds with selective inverse agonist activity, potentially leading to new treatments for conditions like obesity and cognitive impairments .

Toxicology and Safety Profile

While specific toxicological data on this compound is limited, similar compounds have been assessed for safety in preclinical studies. Generally, compounds containing pyrrolidine rings exhibit favorable safety profiles when properly formulated and dosed.

Summary Table of Applications

Application AreaDescription
Drug DevelopmentPotential precursor for CNS-active drugs; scaffold for receptor targeting
Controlled Release SystemsEnhances solubility and bioavailability in oral formulations
Histamine Receptor ModulationPotential use as an inverse agonist for treating metabolic disorders

Mechanism of Action

The mechanism of action of 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl benzoate
  • 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl propionate
  • 2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl butyrate

Uniqueness

2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate is unique due to its specific ester linkage and the presence of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

2-[(2R)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate, also known by its CAS number 831197-08-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Structure : The compound features a pyrrolidine ring, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent. Below are key findings from the literature:

  • MDM2 Inhibition : Similar compounds have been shown to act as inhibitors of the murine double minute 2 (MDM2) protein, which is involved in the regulation of the p53 tumor suppressor pathway. This inhibition can lead to enhanced apoptosis in cancer cells, suggesting that this compound may possess anticancer properties .
  • Neuroprotective Effects : Compounds with similar structures have demonstrated neuroprotective effects in models of neurodegenerative diseases. The presence of the pyrrolidine moiety is often linked to enhanced interaction with neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
MDM2 InhibitionPotent inhibition leading to apoptosis
NeuroprotectionProtective effects in neurodegenerative models
AntimicrobialPotential activity against certain pathogens

Case Study: MDM2 Inhibition

A study investigated the structure-activity relationship (SAR) of a series of pyrrolidine derivatives, including this compound. The results indicated that modifications to the pyrrolidine ring significantly affected binding affinity to MDM2, with some derivatives exhibiting IC50 values below 10 nM. This suggests that such compounds could be developed as potent anticancer agents .

Case Study: Neuroprotective Effects

In a model assessing neuroprotection, derivatives similar to this compound were shown to reduce oxidative stress markers in neuronal cells. This effect was attributed to the modulation of signaling pathways involved in cell survival and apoptosis .

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